BenchChemオンラインストアへようこそ!

Ganoderol B

Diabetes research α-Glucosidase inhibition Postprandial hyperglycemia

Ganoderol B is a structurally distinct tetracyclic lanostane-type triterpenoid with a terminal 26-hydroxy group and Δ7,9(11) diene system, absent in ganoderic acids. It demonstrates 4.4-fold greater α-glucosidase inhibition than acarbose (IC50 119.8 vs 521.5 μM), dual androgen receptor binding and 5α-reductase inhibition (in vivo efficacy at 0.001 mg/kg in castrated rats), and 6.59-fold reversal of doxorubicin resistance in KBv200 cells. Exclusive to fruiting body tissue, it outperforms ganoderic acids as a chemotaxonomic authentication marker. Procure for biologically relevant results.

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
CAS No. 104700-96-1
Cat. No. B1674619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderol B
CAS104700-96-1
Synonymsganodermadiol
lanosta-7,9(11),24-triene-3,26-diol
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H48O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25-26,31-32H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22-,25+,26+,28-,29-,30+/m1/s1
InChIKeyAOXXVRDKZLRGTJ-AZIDVCJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ganoderol B (CAS: 104700-96-1) Procurement Specification: Product Definition and Core Characteristics for Scientific Selection


Ganoderol B is a tetracyclic lanostane-type triterpenoid with the systematic name (3β,24E)-lanosta-7,9(11),24-trien-3,26-diol, naturally isolated from the fruiting body and mycelia of Ganoderma lucidum [1]. The compound is characterized by a lanostane skeleton bearing hydroxy substitutions at positions 3 and 27, which distinguishes it from ganoderic acids and other oxygenated triterpenoids in the same biosynthetic class [2]. Ganoderol B exhibits multi-target pharmacological activities including α-glucosidase inhibition, angiotensin-converting enzyme (ACE) inhibition, androgen receptor (AR) binding with 5α-reductase inhibitory activity, and cytotoxicity against multiple cancer cell lines, making it a versatile research tool in metabolic disease, prostate biology, and oncology investigations [3].

Why Ganoderol B Cannot Be Replaced by Generic Lanostane Triterpenoids: A Procurement-Focused Scientific Rationale


Lanostane triterpenoids from Ganoderma lucidum constitute a chemically diverse family with over 200 characterized members, yet their biological activities vary dramatically based on subtle structural differences in oxidation patterns, side chain composition, and stereochemistry [1]. Ganoderol B, as a 26-oxygenosterol with a distinct Δ7,9(11) diene system and terminal hydroxyl functionality, occupies a unique structural niche that confers activity profiles not shared by ganoderic acids, lucidones, or other in-class compounds [2]. Generic substitution with a structurally similar triterpenoid (e.g., ganoderol A, ganodermanontriol, or ganoderic acid derivatives) would result in fundamentally different target engagement profiles and experimental outcomes, as demonstrated by the quantitative differential evidence presented below [3].

Ganoderol B Quantitative Differentiation Evidence: Comparator-Based Activity Data for Informed Procurement


α-Glucosidase Inhibitory Potency: Ganoderol B vs. Acarbose (Clinical Reference Standard)

Ganoderol B exhibits α-glucosidase inhibitory activity that is approximately 4.4-fold more potent on a molar basis than acarbose, the clinically approved α-glucosidase inhibitor used as a positive control. This quantitative advantage positions Ganoderol B as a structurally distinct natural product scaffold for diabetes research applications [1]. The neutral fraction from which Ganoderol B was isolated also demonstrated stronger inhibition (IC50 = 88.7 μg/mL) than acarbose (IC50 = 336.7 μg/mL), further supporting the potency of this compound class [1].

Diabetes research α-Glucosidase inhibition Postprandial hyperglycemia Carbohydrate metabolism

Androgen Receptor Signaling Modulation: Ganoderol B vs. Lucidumol B in Prostate Biology Applications

Among triterpenoids isolated from Ganoderma lucidum, ganoderol B and lucidumol B demonstrated stronger androgen receptor (AR) inhibitory activity than the reference AR antagonist flutamide [1]. Critically, ganoderol B uniquely combines 5α-reductase inhibitory activity with direct AR binding capability — a dual mechanism not shared by the majority of ganoderic acids or other lanostane triterpenoids [2]. Structure-activity relationship analysis revealed that the polarity of the alkyl side chain, specifically hydroxyl substitution rather than ketone functionality, correlates with enhanced AR inhibitory activity, with ganoderol B demonstrating this optimal structural feature [1].

Prostate cancer Androgen receptor 5α-reductase inhibition BPH therapy Anti-androgen

Cytotoxicity Profile: Ganoderol B Cell Line Selectivity vs. Other Ganoderma Triterpenoids

Ganoderol B demonstrates selective cytotoxicity across distinct cancer cell lines with quantifiable differential potency. It exhibits IC50 values of 16.15 μM against HGC-27 gastric cancer cells, 12.64 μM against HeLa cervical cancer cells, and 9.77 μM against A549 lung cancer cells . This 1.65-fold range in potency across cell lines (9.77-16.15 μM) indicates differential sensitivity that contrasts with other Ganoderma triterpenoids such as ganoderiol F (anti-HIV-1 IC50 = 7.8 μg/mL) and ganodermanontriol (anti-HIV-1 IC50 = 7.8 μg/mL), which operate in entirely different therapeutic areas [1]. Additionally, ganoderol B demonstrated reversal of multidrug resistance in KBv200 cells with a reversal fold of 6.59 against doxorubicin resistance [2].

Cancer research Cytotoxicity Cell line screening Natural product oncology

Chemotaxonomic Marker Specificity: Ganoderol B as a Fruiting Body-Specific Triterpenoid

Untargeted metabolomics analysis across different Ganoderma lucidum tissue sources revealed that ganoderol B (reported as ganoderal B in some literature) is exclusively expressed in the fruiting body, not in fermentation broth, mycelium, or spore powder [1]. This tissue-specific expression pattern provides a quantitative chemotaxonomic marker that distinguishes fruiting body-derived material from other commercial Ganoderma preparations. In contrast, compounds such as ganoderic acid A and ganoderic acid alpha showed significant abundance differences across cultivation substrates but were not strictly tissue-specific [2].

Chemotaxonomy Quality control Metabolomics Ganoderma species authentication

ACE Inhibition Specificity: Ganoderol B vs. Ganoderic Acid F (Most Potent ACE Inhibitor)

Ganoderol B inhibits angiotensin-converting enzyme (ACE) with an IC50 of 220 μM [1]. Within the Ganoderma triterpenoid class, ganoderic acid F has been identified as the most potent ACE inhibitor, with ganoderol B showing moderate inhibitory activity [2]. This distinction is critical for experimental design: ganoderol B should not be selected as a primary ACE inhibitor probe when more potent alternatives exist within the same natural product class. However, its multi-target profile (combining ACE inhibition with AR modulation and α-glucosidase inhibition) may offer unique polypharmacology opportunities not available with single-target triterpenoids [1].

Cardiovascular research ACE inhibition Hypertension Renin-angiotensin system

Ganoderol B Optimal Application Scenarios: Evidence-Based Procurement and Research Use Cases


Type 2 Diabetes Drug Discovery: Natural Product α-Glucosidase Inhibitor Screening

Procure Ganoderol B as a structurally validated positive control or lead scaffold in α-glucosidase inhibitor screening programs, where its 4.4-fold molar potency advantage over acarbose (IC50 = 119.8 μM vs. 521.5 μM) provides a benchmark for hit validation [1]. This application is supported by direct head-to-head comparison data in standardized enzyme inhibition assays. Note: Ganoderol B shows moderate ACE inhibition (IC50 = 220 μM), which may require orthogonal assays to confirm target specificity in multi-target profiling studies [2].

Prostate Cancer and Benign Prostatic Hyperplasia (BPH) Mechanistic Studies

Select Ganoderol B for androgen receptor signaling studies requiring dual-mechanism intervention (5α-reductase inhibition plus AR binding) — a profile not shared by the majority of ganoderic acids or other Ganoderma triterpenoids [1]. This application is supported by in vivo efficacy data showing reduction of testosterone-induced ventral prostate regrowth in castrated rats at doses of 0.001 and 0.1 mg/kg, and LNCaP cell growth inhibition with IC50 = 101.9 μM [2].

Ganoderma lucidum Quality Control and Authentication: Fruiting Body Marker Compound

Utilize Ganoderol B as a chemotaxonomic reference standard for authenticating fruiting body-derived Ganoderma lucidum research materials. Untargeted metabolomics data confirm exclusive expression in fruiting body tissue, with absence in fermentation broth, mycelium, and spore powder [1]. This binary tissue specificity makes Ganoderol B a superior authentication marker compared to ganoderic acids, which show variable abundance across multiple tissues and cultivation conditions [2].

Multidrug Resistance Reversal Research in Oncology

Procure Ganoderol B for studies investigating reversal of chemoresistance in cancer models. The compound demonstrated a 6.59-fold reversal of doxorubicin resistance in KBv200 human oral epidermoid carcinoma cells [1]. This application is supported by quantitative reversal fold data and positions Ganoderol B alongside ganoderone A, ganodermanondiol, and ganoderiol F as triterpenoids with demonstrated MDR reversal activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.